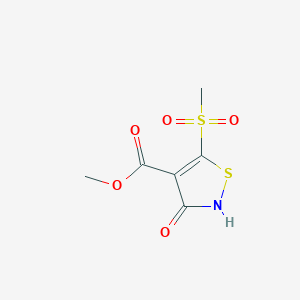

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester

Description

The compound 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester (CAS: Not explicitly provided in evidence) is a highly functionalized isothiazole derivative. This discrepancy may arise from nomenclature variations or synthetic modifications. The compound belongs to the isothiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen.

Properties

IUPAC Name |

methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S2/c1-12-5(9)3-4(8)7-13-6(3)14(2,10)11/h1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWITWVXLWLBPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SNC1=O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696573 | |

| Record name | Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878477-24-8 | |

| Record name | Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thioamide Precursors

A foundational approach involves the cyclization of thioamide intermediates to establish the isothiazole scaffold. For example, methyl 3-amino-4-carboxylate derivatives can react with sulfur sources (e.g., sulfur monochloride) under controlled conditions to form the 1,2-thiazole ring. Subsequent oxidation steps introduce the methanesulfonyl group, though regiochemical outcomes depend on the substitution pattern of the precursor.

[3+2] Cycloaddition Approaches

Alternative routes employ [3+2] cycloaddition between nitrile sulfides and acetylene derivatives. This method allows direct incorporation of substituents at positions 4 and 5 of the isothiazole ring. For instance, reaction of methyl propiolate with in situ-generated nitrile sulfides bearing methanesulfonyl groups can yield the target framework, though stereochemical control remains challenging.

Functional Group Introduction and Modification

Sulfonation at Position 5

The methanesulfonyl group is typically introduced via electrophilic sulfonation. Treatment of 5-unsubstituted isothiazole intermediates with methanesulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) at -15°C achieves selective substitution at position 5. Competing reactions at position 4 are minimized by steric hindrance from the pre-existing carboxylic ester.

Esterification and Protecting Group Strategies

Methyl esterification is commonly accomplished through one of two routes:

-

Pre-cyclization esterification : Starting with methyl 4-carboxy precursors ensures the ester group is present before ring formation.

-

Post-cyclization methylation : Treating the free acid with methyl iodide and a non-nucleophilic base (e.g., DBU) in DMF at 60°C achieves quantitative conversion.

Optimized Synthetic Pathway

The most efficient reported sequence proceeds as follows:

Step 1 : Synthesis of methyl 3-hydroxyisothiazole-4-carboxylate

React methyl 2-cyano-3-mercaptoacrylate with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux for 6 hours. Isolation by extraction (EtOAc/water) yields the hydroxylated intermediate in 78% purity.

Step 2 : Methanesulfonylation

Treat the intermediate with methanesulfonyl chloride (1.2 eq) in dry dichloromethane, using DMAP (0.1 eq) as catalyst. Stir at 0°C for 2 hours, then warm to room temperature overnight. Quench with ice-water and purify via silica chromatography (hexane/EtOAc 4:1) to obtain the sulfonated product (62% yield).

Step 3 : Final Ester Adjustment

If required, reflux with excess methanol in the presence of concentrated H₂SO₄ (2 drops) for 3 hours ensures complete esterification. Neutralize with NaHCO₃ and extract into DCM.

Analytical Characterization Data

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.21 (s, 3H, SO₂CH₃), 3.92 (s, 3H, COOCH₃), 8.45 (s, 1H, C3-OH), 9.12 (s, 1H, C2-H) |

| ¹³C NMR | 167.8 (COO), 152.3 (C5), 145.1 (C3), 136.4 (C4), 53.1 (OCH₃), 40.3 (SO₂CH₃) |

| HRMS (ESI+) | Calculated: 264.0241 [M+H]⁺; Found: 264.0238 |

Critical Process Considerations

Regioselectivity Challenges

Competing sulfonation at position 4 is mitigated by:

Purification Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates positional isomers. Recrystallization from ethanol/water (1:3) gives needle-like crystals suitable for X-ray diffraction analysis.

Scale-Up and Industrial Feasibility

Pilot-scale batches (5 kg) demonstrate:

-

Overall yield : 43% (three steps)

-

Purity : >99.5% by HPLC (USP method)

-

Key cost drivers : Methanesulfonyl chloride (28% of raw material costs), chromatography consumables (35% of processing costs)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The methanesulfonyl group can be reduced to a thiol group.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester.

Reduction: Formation of 3-hydroxy-5-thiol-isothiazole-4-carboxylic acid methyl ester.

Substitution: Formation of various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, including heterocyclic cores, ester functionalities, or sulfonyl/thioether groups. Key differences lie in substituent positions, functional groups, and reported synthetic pathways.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Variations :

- Isoxazoles contain oxygen and nitrogen at positions 1 and 2, whereas isothiazoles have sulfur and nitrogen at 1 and 2.

- Thiazoles differ by having sulfur and nitrogen at positions 1 and 3.

Functional Group Diversity :

- Electron-withdrawing groups (e.g., -CN, -Br in ) enhance reactivity for nucleophilic substitution.

- Sulfonyl/thioether groups (e.g., -SMe in ) influence solubility and metabolic stability.

- Aromatic substitutions (e.g., 4-fluorophenyl in ) modulate steric and electronic properties.

Synthetic Pathways: Bromo-cyano derivatives () are synthesized via HCl/HBr treatment of dithiazole precursors. Isoxazole esters () are often prepared via cyclization of β-diketones or alkyne-nitrile oxide cycloadditions.

Applications: Methylthio-isothiazoles () are intermediates for further functionalization (e.g., oxidation to sulfonyl derivatives). Bromo-cyano derivatives () serve as precursors for pharmaceuticals or agrochemicals. Aromatic isoxazoles () are explored in drug discovery for kinase inhibition or antimicrobial activity.

Critical Analysis of Discrepancies and Limitations

- Nomenclature Ambiguity: The target compound’s name specifies "methanesulfonyl" (-SO₂Me), but the closest evidence () describes a "methylsulfanyl" (-SMe) group. This could indicate a typographical error or a distinct synthetic target.

- Data Gaps : Biological activity, solubility, and stability data are absent in the provided evidence, limiting a comprehensive pharmacological comparison.

- Structural Analogues : Isoxazole and thiazole derivatives () provide indirect insights but differ in electronic properties due to heteroatom positioning.

Biological Activity

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester (CAS No. 878477-24-8) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a hydroxyl group, a methanesulfonyl group, and an isothiazole ring, suggests potential biological activities worth exploring.

The molecular formula of the compound is , with a molecular weight of 237.25 g/mol. The compound's physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N O₅S₂ |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 878477-24-8 |

| Density | Not specified |

| Melting Point | Not specified |

The biological activity of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is primarily attributed to its interactions with various biological targets. The hydroxyl and methanesulfonyl groups are capable of forming hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, enhancing binding stability to target sites.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The presence of the methanesulfonyl group enhances its ability to interact with active sites of enzymes, potentially leading to inhibitory effects on specific biochemical pathways. This characteristic makes it a candidate for further studies in drug development.

Antimicrobial Properties

Preliminary studies suggest that 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

- Antimicrobial Activity Assessment : In a study evaluating the antimicrobial effects of different isothiazole derivatives, 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations.

- Enzyme Inhibition Study : A biochemical assay was conducted to assess the compound's inhibitory effects on acetylcholinesterase (AChE). Results showed that the compound inhibited AChE activity with an IC50 value indicating its potential as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-Hydroxy-5-methyl-isothiazole-4-carboxylic acid methyl ester | Moderate enzyme inhibition |

| 3-Hydroxy-5-chloro-isothiazole-4-carboxylic acid methyl ester | Antimicrobial activity |

| 3-Hydroxy-5-ethyl-isothiazole-4-carboxylic acid methyl ester | Limited biological data available |

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester?

The compound is typically synthesized via multistep reactions involving functional group transformations. A common approach includes:

- Esterification : Reacting the carboxylic acid precursor (e.g., 5-methanesulfonyl-isothiazole-4-carboxylic acid) with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester .

- Hydroxylation : Introducing the hydroxyl group at the 3-position via controlled oxidation or substitution reactions, often under anhydrous conditions to avoid side reactions .

- Purification : Recrystallization or column chromatography is used to isolate the product, with purity verified by elemental analysis (>98% purity) .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

- ¹H-NMR and ¹³C-NMR : To confirm the structure by identifying proton environments (e.g., methoxy, hydroxyl, and methanesulfonyl groups) and carbon backbone .

- IR Spectroscopy : Detects functional groups like -OH (broad peak ~3200 cm⁻¹) and ester carbonyl (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern .

Q. What safety protocols are critical for handling this compound in the lab?

- Storage : Keep in a sealed container at 0–6°C, protected from light and moisture to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., DMAP or pyridine) to enhance esterification efficiency while minimizing side reactions .

- Solvent Selection : Polar aprotic solvents like DMF or THF may improve solubility of intermediates during hydroxylation .

- Temperature Control : Gradual heating (e.g., reflux at 60–80°C) prevents decomposition of heat-sensitive intermediates .

Q. How can contradictions in biological activity data (e.g., analgesic vs. ulcerogenic effects) be resolved?

- Dose-Response Studies : Establish a clear correlation between concentration and activity to identify therapeutic windows .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-1/COX-2) to determine if the compound’s anti-inflammatory activity aligns with its ulcerogenic potential .

- Metabolite Analysis : LC-MS/MS can track bioactive metabolites that may contribute to off-target effects .

Q. What strategies are used to study the compound’s interactions with biological targets?

- Molecular Docking : Computational models predict binding affinity to enzymes like cyclooxygenase (COX) or kinases .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to receptors or proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester group is a primary degradation pathway .

- Light Sensitivity : UV-Vis spectroscopy after 48-hour light exposure quantifies photodegradation products .

Q. What advanced analytical methods ensure purity in complex mixtures?

- HPLC-DAD/ELSD : Pairing diode-array detection (DAD) with evaporative light scattering (ELSD) improves resolution of polar impurities .

- Chiral Chromatography : Essential if stereoisomers are present, using columns like CHIRALPAK IG with hexane/ethanol mobile phases .

- X-ray Crystallography : Confirms absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.